N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide
Description
Chemical Structure: The compound features a benzamide core substituted with a 3-nitro-2-methylbenzoyl group and a 5-(5-chlorobenzooxazol-2-yl)-2-methylphenyl moiety.
Properties
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-6-7-14(22-25-18-11-15(23)8-9-20(18)30-22)10-17(12)24-21(27)16-4-3-5-19(13(16)2)26(28)29/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYSFGXJCGPMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362165 | |
| Record name | N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6013-84-9 | |
| Record name | N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved through a condensation reaction between 2-aminophenol and an appropriate aldehyde under solvent-free conditions using a pent-ethylene diammonium pentachloro bismuth catalyst . The chlorobenzooxazole derivative is then further functionalized by introducing the methyl and nitrobenzamide groups through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chlorobenzooxazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative.
Substitution: Introduction of various functional groups at the chlorobenzooxazole position.
Scientific Research Applications
N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorobenzooxazol-2-yl)-2-methyl-phenyl]-2-methyl-3-nitro-benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzooxazole/Thiazole Cores
N-[5-(5-Chloro-1,3-thiazol-2-yl)-2-methylphenyl]-2,4-difluorobenzamide
- Key Differences : Replaces benzooxazole with a thiazole ring and substitutes nitro with fluorine.
- Impact: Thiazole rings exhibit distinct electronic profiles (sulfur vs. Fluorine substituents may enhance lipophilicity compared to nitro groups .
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide
- Key Differences : Methoxy group replaces nitro at the benzamide position.
- ~4.2 for nitro derivatives) .
N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide
- Key Differences : Additional methyl groups on benzooxazole and dinitro substitution.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molar Mass (g/mol) | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 430.84 | 4.2 | <0.1 (aqueous) | 3-Nitro, 5-Cl-benzoxazole |
| N-[5-(5-Cl-thiazol-2-yl)-...] | 397.80 | 3.8 | 0.5 | 2,4-Difluoro, thiazole |
| N-[5-(Cl-benzoxazol-2-yl)-...] | 392.83 | 3.5 | 1.2 | 2-Methoxy |
| Dinitro Derivative (sc-338217) | 458.85 | 4.8 | <0.05 | 2,4-Dinitro, 5,7-dimethyl |
*logP estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
